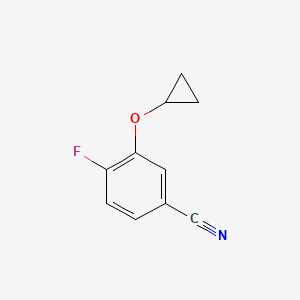

3-Cyclopropoxy-4-fluorobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

3-cyclopropyloxy-4-fluorobenzonitrile |

InChI |

InChI=1S/C10H8FNO/c11-9-4-1-7(6-12)5-10(9)13-8-2-3-8/h1,4-5,8H,2-3H2 |

InChI Key |

UMFZOFGDZHKEPY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C#N)F |

Origin of Product |

United States |

Synthesis and Characterization of 3 Cyclopropoxy 4 Fluorobenzonitrile

Retrosynthetic Disconnection and Key Precursors

A logical retrosynthetic analysis of this compound identifies two primary disconnection points, leading to key precursors. The most common disconnection is at the ether linkage, separating the cyclopropyl group from the aromatic ring. This approach points to 3-hydroxy-4-fluorobenzonitrile and a suitable cyclopropylating agent as the immediate precursors.

A second disconnection can be made at the nitrile group, suggesting a precursor such as 3-cyclopropoxy-4-fluorobenzaldehyde (B14821908) or a related derivative that can be converted to the nitrile. However, the former strategy is more prevalent in reported syntheses.

Based on the primary disconnection, the key precursors for the synthesis of this compound are:

3-Hydroxy-4-fluorobenzonitrile: This precursor provides the core aromatic scaffold with the required fluorine and nitrile functionalities in the correct positions.

Cyclopropylating Agent: This can be a halocyclopropane (e.g., bromocyclopropane (B120050) or iodocyclopropane) or cyclopropanol (B106826), which will react with the hydroxyl group of the benzonitrile (B105546) precursor to form the ether bond.

An alternative synthetic route involves starting with 3,4-difluorobenzonitrile and utilizing a nucleophilic aromatic substitution (SNAr) reaction with cyclopropylmagnesium bromide. evitachem.com This approach directly introduces the cyclopropyl group, which then directs the subsequent functionalization.

Classical and Modern Approaches to the Benzonitrile Core

The nitrile group (–C≡N) is a versatile functional group in organic synthesis and can be introduced through several methods. fiveable.menumberanalytics.comnumberanalytics.comfiveable.me

Sandmeyer Reaction: A classic and widely used method involves the diazotization of an aromatic amine (aniline derivative) followed by treatment with a cyanide salt, typically copper(I) cyanide. wikipedia.org This reaction provides a reliable route to aromatic nitriles from readily available anilines. wikipedia.orgprepchem.com

Dehydration of Amides: Primary amides can be dehydrated to form nitriles using various dehydrating agents. youtube.com Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) (TFAA). A method using ammonium (B1175870) sulfamate (B1201201) has also been reported. youtube.com

From Aldehydes or Ketones: Aromatic aldehydes or ketones can be converted to nitriles through their corresponding oximes, which are then dehydrated. fiveable.me

Ammoxidation: For industrial-scale production, the direct ammoxidation of a methyl-substituted aromatic compound (like toluene) is a highly efficient process. medcraveonline.comwikipedia.org This reaction involves the simultaneous action of ammonia (B1221849) and oxygen at high temperatures over a suitable catalyst. medcraveonline.com

The choice of method often depends on the availability of starting materials, the scale of the reaction, and the compatibility of the reagents with other functional groups present in the molecule.

The introduction of a fluorine atom at a specific position on an aromatic ring requires careful control of regioselectivity. numberanalytics.com Several modern fluorination techniques have been developed to achieve this. numberanalytics.comacs.org

Nucleophilic Aromatic Substitution (SNAr): In activated aromatic systems, a leaving group (such as a nitro group or a halogen) can be displaced by a fluoride (B91410) ion. The reactivity is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. For instance, the reaction of a chlorobenzonitrile with an alkali metal fluoride like potassium fluoride can yield the corresponding fluorobenzonitrile. google.comresearchgate.net

Electrophilic Fluorination: This approach involves the use of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), which reacts with an electron-rich aromatic ring. organic-chemistry.org The regioselectivity is governed by the directing effects of the substituents already present on the ring.

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. While effective, it can sometimes be limited by the stability of the diazonium salt.

The development of new fluorinating reagents and catalytic systems continues to expand the toolkit for the regioselective synthesis of fluorinated aromatic compounds. nih.govacs.org

Formation of the Cyclopropoxy Moiety

The final key step in the synthesis is the formation of the cyclopropoxy ether linkage. This is typically achieved through an etherification reaction.

The Williamson ether synthesis and its variations are the most common methods for forming the aryl-cyclopropyl ether bond. youtube.comwikipedia.org

Reaction with Halocyclopropanes: The phenoxide, generated by deprotonating 3-hydroxy-4-fluorobenzonitrile with a suitable base (e.g., potassium carbonate, sodium hydride), can react with a halocyclopropane (bromocyclopropane or iodocyclopropane) in an SN2-type reaction. This is a straightforward and widely applicable method.

Reaction with Cyclopropanol: Alternatively, under acidic or Mitsunobu conditions, cyclopropanol can be used as the source of the cyclopropyl group. pitt.edu The Mitsunobu reaction, employing a phosphine (B1218219) and an azodicarboxylate, allows for the etherification under mild, neutral conditions.

The choice between these two intermediates often depends on their commercial availability and the specific reaction conditions required for optimal yield and purity.

While the target molecule, this compound, does not possess a chiral center in the cyclopropane (B1198618) ring itself, the principles of stereochemical control are crucial in the broader context of synthesizing more complex molecules containing substituted cyclopropane rings. rsc.orgvaia.comnih.gov

The formation of the cyclopropane ring itself can be achieved through various cyclopropanation reactions, often involving carbenes or carbenoids. masterorganicchemistry.comwikipedia.org The stereochemistry of these reactions is often substrate-controlled. For instance, the Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane, is known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. vaia.commasterorganicchemistry.com

For the synthesis of enantiomerically enriched cyclopropanes, asymmetric catalysis is employed. rsc.org This can involve the use of chiral catalysts, such as those based on transition metals (e.g., copper, rhodium, palladium) with chiral ligands, or organocatalysts like prolinol derivatives. rsc.org These catalysts can control the facial selectivity of the carbene addition to the alkene, leading to the preferential formation of one enantiomer of the cyclopropane product.

While not directly applicable to the synthesis of the unsubstituted cyclopropoxy group in the title compound, these methods are essential for the synthesis of more complex analogs that may have stereocenters on the cyclopropane ring.

Advanced and Sustainable Synthetic Protocols

The synthesis of this compound can be approached through modern methodologies that prioritize efficiency, selectivity, and sustainability. These protocols focus on the strategic formation of key chemical bonds and the incorporation of environmentally conscious principles.

Catalytic Methods for C-C, C-O, and C-F Bond Formation

The construction of this compound relies on the precise formation of its core bonds: the cyclopropoxy ether linkage (C-O), the carbon-fluorine bond (C-F), and the bonds comprising the benzonitrile framework (C-C).

C-O Bond Formation: The crucial cyclopropoxy ether bond is typically formed via nucleophilic substitution. A common strategy involves the O-alkylation of a phenol (B47542) precursor, such as 4-fluoro-3-hydroxybenzonitrile (B67627) sigmaaldrich.combldpharm.com, with a cyclopropyl halide or tosylate under basic conditions (Williamson ether synthesis). To enhance efficiency and accommodate sensitive substrates, modern catalytic approaches like the Ullmann condensation or Buchwald-Hartwig C-O coupling can be employed. These reactions use copper or palladium catalysts, respectively, to couple the phenol with a cyclopropyl boronic acid or halide under milder conditions than traditional methods. For instance, copper-catalyzed O-cyclopropylation of phenols using potassium cyclopropyltrifluoroborate (B8364958) has been shown to be effective for creating aryl cyclopropyl ethers. acs.org

C-F Bond Formation: The introduction of the fluorine atom onto the aromatic ring is a key step. A prevalent industrial method is the halogen exchange (Halex) reaction. This process involves substituting a chlorine atom with fluorine using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF). nih.gov The reaction is typically performed in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.orgnih.govnih.gov The efficiency of this C-F bond formation can be enhanced by using phase-transfer catalysts, which facilitate the transfer of the fluoride salt into the organic phase. nih.gov

C-C Bond Formation: The benzonitrile group itself can be constructed through various catalytic means. While nucleophilic substitution on an existing aromatic ring is common, building the carbon framework can also involve C-C bond formation. For example, a precursor like 3-cyclopropoxy-4-fluoroaniline (B14824732) could undergo a Sandmeyer reaction, where the diazonium salt is displaced by a cyanide nucleophile using a copper(I) cyanide catalyst. Alternatively, palladium-catalyzed cross-coupling reactions, such as the cyanation of an aryl halide or triflate, provide a direct route to the nitrile functionality. organic-chemistry.org Research on nickel-catalyzed C-CN bond activation demonstrates the ongoing development in manipulating this functional group. acs.org

Green Chemistry Principles in this compound Synthesis

Adherence to green chemistry principles is increasingly vital in chemical synthesis to minimize environmental impact. The synthesis of this compound can incorporate several of these principles. anu.edu.au

Atom Economy: Utilizing catalytic reactions, such as cross-coupling and cycloadditions, maximizes the incorporation of starting materials into the final product, thus enhancing atom economy. anu.edu.au

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.organu.edu.au For instance, the conversion of nitriles to tetrazoles can be accelerated using microwave heating. organic-chemistry.org

Use of Safer Solvents and Reagents: A primary goal is to replace hazardous solvents like high-boiling aprotic polar solvents (e.g., DMF, DMSO) with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran. youtube.com Furthermore, replacing stoichiometric and often toxic reagents, like organotin compounds used in some older tetrazole syntheses, with catalytic systems (e.g., zinc salts) improves the safety profile of the process. organic-chemistry.orggoogle.com

Catalysis: The use of catalysts, especially those based on earth-abundant and non-toxic metals like copper or iron, is preferred over stoichiometric reagents. anu.edu.au Catalytic processes reduce waste by being active in small amounts and enabling efficient, selective transformations.

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Example Reaction |

| Energy Efficiency | Use of microwave irradiation to reduce reaction time and energy input. | Microwave-accelerated conversion of the nitrile group to a 5-substituted 1H-tetrazole. organic-chemistry.org |

| Safer Solvents | Replacing traditional polar aprotic solvents with water or bio-based solvents. | Performing nitrile-to-tetrazole conversion in water with a zinc catalyst. organic-chemistry.org |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones. | Copper-catalyzed Ullmann-type reaction for C-O bond formation. acs.org |

| Atom Economy | Designing syntheses where most atoms of the reactants are incorporated into the product. | Palladium-catalyzed cyanation of an aryl halide precursor. organic-chemistry.org |

Derivatization and Functionalization Strategies

The structure of this compound offers three distinct regions for chemical modification: the cyclopropoxy group, the fluorinated aromatic ring, and the nitrile functionality.

Modifications of the Cyclopropoxy Group

The cyclopropoxy group is generally a stable ether linkage. Its high C-H bond dissociation energy makes it relatively resistant to oxidative metabolism. hyphadiscovery.com However, the inherent ring strain of the cyclopropane ring can be exploited for specific chemical transformations.

Ring Cleavage: Under certain conditions, particularly with transition metal catalysis, the C-C bonds of the cyclopropane ring can be cleaved. rsc.orgnih.govacs.org This strain-releasing ring-opening can be used to generate more complex structures. For example, palladium-catalyzed reactions can induce β-carbon elimination of cyclopropanes to form new products. rsc.org Lewis acid-mediated ring-opening of donor-acceptor cyclopropanes is also a known strategy, although the cyclopropoxy group itself is an electron-donating group, which directs a different mode of reactivity. rsc.orgmarquette.edu

Substitution on the Ring: While direct functionalization of the cyclopropyl ring without cleavage is challenging, metabolic studies have shown that oxidation can occur, leading to hydroxylated metabolites. hyphadiscovery.com This suggests that targeted chemical oxidation could potentially introduce functional groups.

Transformations at the Fluorine-Substituted Aromatic Ring

The fluorine atom on the aromatic ring is a key site for functionalization, primarily through nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the nitrile group at the para position activates the C-F bond towards attack by nucleophiles. youtube.comlibretexts.org This allows for the displacement of the fluoride ion by a variety of nucleophiles, a reaction that is often more facile for fluorine than for other halogens in this context. youtube.com This reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Recent advances include photoredox catalysis to enable SNAr on electron-neutral or even electron-rich fluoroarenes, expanding the scope of this transformation. nih.gov

Common nucleophiles and the resulting products are outlined in the table below.

| Nucleophile | Reagent Example | Product Functional Group |

| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | Methoxy Ether |

| Nitrogen Nucleophiles | Ammonia (NH₃), Amines (RNH₂) | Primary/Secondary/Tertiary Aniline |

| Sulfur Nucleophiles | Sodium Thiolate (NaSR) | Thioether |

| Carbon Nucleophiles | Organolithium Reagents (RLi) | Alkyl/Aryl Substitution |

Chemical Conversions of the Nitrile Functionality

The nitrile group is an exceptionally versatile functional group that can be converted into a wide array of other functionalities. evitachem.com

Reduction to Amines: The nitrile can be reduced to a primary amine (-(CH₂)NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon.

Hydrolysis to Carboxylic Acids: Under either acidic or basic conditions with heating, the nitrile group hydrolyzes, typically via an amide intermediate, to form a carboxylic acid. nih.gov

Conversion to Ketones: Reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithiums (RLi), followed by aqueous workup, transforms the nitrile into a ketone.

Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with an azide (B81097) (e.g., sodium azide, NaN₃) to form a tetrazole ring. nih.govorganic-chemistry.orgyoutube.comacs.org This reaction is often catalyzed by a Lewis acid (like ZnCl₂) or an ammonium salt and can be accelerated by microwave heating. organic-chemistry.orgyoutube.com Nitriles can also react with nitrile oxides in 1,3-dipolar cycloadditions to form 1,2,4-oxadiazoles or with nitrile imines to yield 1,2,4-triazoles. anu.edu.aunih.govoup.com

The following table summarizes key transformations of the nitrile group.

| Reaction Type | Reagents | Resulting Functional Group |

| Reduction | LiAlH₄ or H₂/Pd | Primary Amine |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Partial Hydrolysis | H₂O, acid/base catalyst | Amide |

| Grignard Reaction | 1. RMgX; 2. H₃O⁺ | Ketone |

| [3+2] Cycloaddition | NaN₃, NH₄Cl or ZnCl₂ | Tetrazole |

Chemical Reactivity and Transformation Mechanisms of 3 Cyclopropoxy 4 Fluorobenzonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity is the basis for its reactivity, making it susceptible to attack by various nucleophiles and a participant in reduction and cycloaddition reactions. chemistrysteps.comlibretexts.org

The electrophilic carbon of the nitrile group in 3-Cyclopropoxy-4-fluorobenzonitrile is a prime target for nucleophiles. A fundamental reaction is hydrolysis, which converts the nitrile into a carboxylic acid. This transformation can proceed under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is protonated. This protonation enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. The initial product is an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide intermediate yields the corresponding carboxylic acid, 3-cyclopropoxy-4-fluorobenzoic acid. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form the imidic acid, which, like in the acidic pathway, tautomerizes to the amide. Subsequent saponification of the amide under basic conditions produces a carboxylate salt, which upon acidic workup gives the final carboxylic acid. chemistrysteps.com

Organometallic reagents, such as Grignard and organolithium reagents, can also add to the nitrile group. This reaction provides a pathway to synthesize ketones. The carbon nucleophile from the organometallic reagent attacks the nitrile carbon, forming an iminium intermediate which is then hydrolyzed to produce a ketone. chemistrysteps.com

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can fully reduce the nitrile to a primary amine. libretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org An aqueous workup then protonates the nitrogen, yielding (3-cyclopropoxy-4-fluorophenyl)methanamine. libretexts.org

Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using a less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction. DIBAL-H adds one hydride equivalent to the nitrile, forming an imine-aluminum complex. Subsequent hydrolysis of this complex liberates the aldehyde, 3-cyclopropoxy-4-fluorobenzaldehyde (B14821908). chemistrysteps.com

Table 1: Reduction Reactions of the Nitrile Group

| Starting Material | Reagent | Product | Functional Group Transformation |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (3-Cyclopropoxy-4-fluorophenyl)methanamine | Nitrile to Primary Amine |

| This compound | Diisobutylaluminium hydride (DIBAL-H) | 3-Cyclopropoxy-4-fluorobenzaldehyde | Nitrile to Aldehyde |

The nitrile group can participate as a dipolarophile in cycloaddition reactions. A notable example is the [3+2] cycloaddition with nitrilimines, which are typically generated in situ from hydrazonoyl halides. This reaction is a powerful method for synthesizing five-membered heterocyclic rings. In the case of this compound, reaction with a diarylnitrilimine would yield a substituted 1,2,4-triazole. The regioselectivity of the reaction is governed by the electronic properties of both the nitrile and the nitrilimine. mdpi.com

Reactivity of the Fluorinated Aromatic Ring

The aromatic ring of this compound is substituted with an electron-donating cyclopropoxy group and two electron-withdrawing groups (fluorine and nitrile). This substitution pattern creates a complex reactivity profile for both nucleophilic and electrophilic aromatic substitution reactions.

Aromatic rings bearing a halogen and strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.com In this compound, the fluorine atom is positioned para to the strongly electron-withdrawing nitrile group. This arrangement strongly activates the ring towards SNAr.

The mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The negative charge is delocalized onto the nitrile group, which stabilizes the intermediate.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in SNAr reactions. chemistrysteps.commasterorganicchemistry.com

A wide variety of nucleophiles can displace the fluorine atom, including alkoxides, thiolates, and amines, allowing for the synthesis of a diverse array of substituted benzonitrile (B105546) derivatives. For instance, reaction with sodium methoxide would yield 3-cyclopropoxy-4-methoxybenzonitrile.

Table 2: SNAr Reaction Example

| Starting Material | Nucleophile | Product |

| This compound | Sodium Methoxide (NaOCH₃) | 3-Cyclopropoxy-4-methoxybenzonitrile |

| This compound | Ammonia (B1221849) (NH₃) | 4-Amino-3-cyclopropoxybenzonitrile |

| This compound | Sodium Thiophenoxide (NaSPh) | 3-Cyclopropoxy-4-(phenylthio)benzonitrile |

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. uci.edu The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

Cyclopropoxy Group (-OC₃H₅): This is an alkoxy group, which is strongly activating and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

Nitrile Group (-CN): This is a strongly deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. uci.edu

Fluorine Atom (-F): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons via resonance. uci.edu

The positions ortho to the activating cyclopropoxy group are C2 and C6. The positions meta to the deactivating nitrile group are C2 and C6. The positions ortho and para to the fluorine are C3 and C5, but C3 is already substituted.

Ortho-Metalation and Directed Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring at a position ortho to the DMG by a strong base, typically an organolithium reagent. nih.govoup.comacs.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity. semanticscholar.org

In the case of this compound, the cyclopropoxy group, being an alkoxy group, is expected to act as a directing metalation group. oup.comsemanticscholar.org The oxygen atom of the cyclopropoxy group can coordinate to the lithium atom of the organolithium base, thereby lowering the kinetic barrier to deprotonation at the adjacent C-2 and C-5 positions.

However, the regiochemical outcome of the lithiation is influenced by the electronic and steric effects of all substituents on the ring. The fluorine atom at the 4-position is a moderate ortho-directing group itself but is outcompeted by the stronger alkoxy directing group. The nitrile group at the 1-position is a meta-directing group in electrophilic aromatic substitution but can influence the acidity of the ring protons.

Competition experiments between different DMGs have established a hierarchy of directing ability, with alkoxy groups generally being effective directors. The relative directing strength is crucial when multiple potential sites for lithiation exist. In this compound, lithiation can occur at either the C-2 or C-5 position, both being ortho to the cyclopropoxy group. The electronic withdrawing nature of the fluorine and nitrile groups can influence the acidity of the ortho protons, potentially favoring one site over the other. Steric hindrance from the cyclopropyl (B3062369) group might also play a role in determining the preferred site of metalation.

Table 1: Potential Electrophiles for Trapping the Lithiated Intermediate of this compound

| Electrophile | Resulting Functional Group |

| D2O | Deuterium |

| Alkyl halides (e.g., CH3I) | Alkyl |

| Aldehydes/Ketones (e.g., Benzaldehyde) | Hydroxyalkyl |

| Carbon dioxide (CO2) | Carboxylic acid |

| Disulfides (e.g., (CH3S)2) | Thioether |

| Silyl halides (e.g., (CH3)3SiCl) | Silyl |

Chemical Stability and Degradation Mechanisms (Non-Biological)

The stability of this compound under various non-biological conditions is a critical aspect determining its storage, handling, and application. The presence of the cyclopropoxy, fluoro, and nitrile groups influences its susceptibility to hydrolysis, oxidation, photochemical reactions, and thermal decomposition.

Hydrolytic Stability under Acidic and Basic Conditions

The hydrolytic stability of this compound is primarily determined by the reactivity of the ether linkage of the cyclopropoxy group and the nitrile group.

Under acidic conditions , the ether oxygen can be protonated, making the cyclopropyl group susceptible to nucleophilic attack by water or other nucleophiles present in the medium. Cleavage of aryl ethers typically requires strong acids like HI or HBr. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group. In this case, the cyclopropyl group would be the target of the nucleophilic attack. Additionally, the nitrile group can undergo hydrolysis under acidic conditions to form a carboxylic acid.

Under basic conditions , the ether linkage is generally stable. However, the nitrile group can be hydrolyzed to a carboxylate anion. The rate of hydrolysis is dependent on the reaction temperature and the concentration of the base. Studies on the hydrolytic stability of cyclopropanecarboxylic acid esters have shown that the cyclopropyl group can confer enhanced stability compared to other alkyl esters, a principle that may extend to the stability of the cyclopropoxy ether linkage.

Oxidative Pathways and Photochemical Reactivity

The oxidative stability of this compound is influenced by the presence of the electron-rich aromatic ring and the cyclopropoxy group. Strong oxidizing agents can potentially lead to the degradation of the molecule. The cyclopropyl group, in particular, can be susceptible to oxidative ring-opening reactions. rsc.org The mechanism of oxidative degradation often involves the formation of radical intermediates. uwindsor.ca

Regarding photochemical reactivity , fluorinated aromatic compounds are known to undergo photolysis. nih.govoup.comacs.orgnih.gov The carbon-fluorine bond can be cleaved upon absorption of UV light, leading to the formation of radical species and subsequent degradation products. The nitrile group and the cyclopropoxy group can also influence the photochemical behavior of the molecule. Photolysis of aromatic nitriles can lead to various reactions, including cleavage of the C-CN bond or reactions involving the aromatic ring. The presence of the ether linkage in the cyclopropoxy group might also be a site for photochemical reactions.

Thermal Degradation Profiles and Products

The thermal stability of this compound is expected to be influenced by the strengths of the bonds within the molecule. The nitrile group is generally thermally stable. However, at elevated temperatures, decomposition can occur. The thermal degradation of fluorinated polymers often leads to the formation of hydrogen fluoride and other fluorinated compounds. rsc.orgnih.gov The decomposition of benzonitrile itself can produce various products depending on the conditions. The cyclopropoxy group may also undergo thermal rearrangement or decomposition at high temperatures.

Table 2: Predicted Major Thermal Degradation Products of this compound

| Potential Product | Formation Pathway |

| Hydrogen Fluoride (HF) | Cleavage of the C-F bond |

| Phenolic compounds | Cleavage of the cyclopropoxy ether linkage |

| Benzonitrile derivatives | Fragmentation of the side chains |

| Carbon oxides (CO, CO2) | Complete combustion |

| Nitrogen oxides (NOx) | Oxidation of the nitrile group |

Interactions with Specific Reagents and Reaction Conditions

The reactivity of this compound with specific reagents is dictated by the nature of its functional groups.

Organometallic Reagents: Besides the directed ortho-metalation with organolithium reagents discussed earlier, Grignard reagents can also react with the nitrile group. The addition of a Grignard reagent to the nitrile would, after hydrolysis, yield a ketone. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution: The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group at the 1-position. libretexts.org Strong nucleophiles can displace the fluoride ion, particularly at elevated temperatures. The cyclopropoxy group, being electron-donating, would slightly deactivate the ring towards nucleophilic attack.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Cyclopropoxy 4 Fluorobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 3-Cyclopropoxy-4-fluorobenzonitrile in the solution state. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's atomic arrangement and electronic environment can be assembled.

The analysis of one-dimensional NMR spectra provides fundamental information regarding the chemical environment of each unique nucleus within the molecule. The predicted spectral data, based on established substituent effects and data from analogous compounds such as 4-fluorobenzonitrile (B33359), are presented below. nih.govchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the cyclopropoxy group. The protons on the benzene (B151609) ring (H-2, H-5, H-6) will appear in the aromatic region (typically 7.0-7.8 ppm), with their chemical shifts and coupling patterns dictated by the electron-withdrawing nitrile and fluorine substituents, and the electron-donating cyclopropoxy group. The cyclopropyl (B3062369) protons will appear in the upfield region, with the methine proton (H-8) significantly deshielded due to its attachment to the electronegative oxygen atom.

¹³C NMR Spectroscopy: The carbon spectrum provides insight into the carbon skeleton. It will display ten distinct signals corresponding to each carbon atom. The nitrile carbon (C-7) appears significantly downfield (~118 ppm), while the aromatic carbons span the ~100-165 ppm range. The carbon directly bonded to fluorine (C-4) will show a large one-bond coupling constant (¹JC-F), and the carbon attached to the cyclopropoxy group (C-3) will also be significantly deshielded. The cyclopropyl carbons (C-8, C-9) will appear in the upfield region characteristic of strained rings.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single resonance for the F atom at C-4. The chemical shift of this signal provides information about the electronic environment around the fluorine atom, and its multiplicity will be determined by couplings to adjacent aromatic protons (H-5).

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.45 | dd | JH-H ≈ 2.2, JH-F ≈ 4.5 |

| H-5 | ~7.30 | ddd | JH-H ≈ 8.7, JH-F ≈ 8.7, JH-H ≈ 2.2 |

| H-6 | ~7.20 | t | JH-H/F ≈ 8.9 |

| H-8 (methine) | ~3.90 | m | - |

| H-9 (methylene) | ~0.90 | m | - |

| Position | Predicted δ (ppm) | Key Feature |

|---|---|---|

| C-1 | ~105 | Quaternary, coupled to F |

| C-2 | ~120 | CH, coupled to F |

| C-3 | ~150 | Quaternary, C-O bond |

| C-4 | ~164 | Quaternary, large ¹JC-F |

| C-5 | ~126 | CH, coupled to F |

| C-6 | ~118 | CH, coupled to F |

| C-7 (CN) | ~118 | Quaternary nitrile |

| C-8 (methine) | ~55 | CH, cyclopropyl |

| C-9 (methylene) | ~7 | CH₂, cyclopropyl |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's covalent structure. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key COSY cross-peaks would be expected between the adjacent aromatic protons H-5 and H-6. Additionally, strong correlations would connect the cyclopropyl methine proton (H-8) to the diastereotopic methylene (B1212753) protons (H-9), which would in turn show correlation to each other, confirming the integrity of the cyclopropyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton directly to the carbon it is attached to (one-bond C-H correlation). This allows for the definitive assignment of each carbon atom that bears protons. For instance, the aromatic proton signal at ~7.45 ppm would show a cross-peak to the carbon signal at ~120 ppm, assigning them as H-2 and C-2, respectively. This technique is crucial for distinguishing the various CH groups in both the aromatic ring and the cyclopropyl moiety. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (typically 2-3 bonds) correlations between protons and carbons, which is vital for connecting different structural fragments. The most critical HMBC correlation for this molecule would be between the cyclopropyl methine proton (H-8) and the oxygen-bearing aromatic carbon (C-3), providing conclusive evidence of the cyclopropoxy-aryl ether linkage. Other key correlations would include those from aromatic protons H-2 and H-6 to the nitrile carbon (C-7), confirming the position of the cyano group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for stereochemistry, NOESY can also confirm spatial proximities. A key NOESY correlation would be expected between the cyclopropyl methine proton (H-8) and the ortho-aromatic proton (H-2), confirming their close spatial relationship and the orientation of the cyclopropoxy group relative to the benzene ring.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental formula of a compound and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₀H₈FN. evitachem.com Using HRMS, the experimentally determined mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) can be matched to its theoretical value with high precision (typically within 5 ppm), confirming the elemental formula and ruling out other possibilities.

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺• | C₁₀H₈FN | 177.0641 |

| [M+H]⁺ | C₁₀H₉FN | 178.0719 |

| [M+Na]⁺ | C₁₀H₈FNNa | 200.0539 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M]⁺• or protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information. researchgate.net While specific experimental data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on established chemical principles. libretexts.orglibretexts.org

For the molecular ion [M]⁺•, a primary fragmentation would likely be the cleavage of the ether bond. A key pathway involves the loss of a propene molecule (C₃H₆, 42 Da) via a rearrangement, leading to a 4-fluoro-3-hydroxybenzonitrile (B67627) radical cation. Another likely fragmentation is the loss of a formyl radical (•CHO, 29 Da) or ethylene (B1197577) (C₂H₄, 28 Da) from the cyclopropoxy group. Subsequent fragmentation of the aromatic ring could involve the loss of HCN (27 Da) from the nitrile group.

The choice of ionization technique is critical for successful mass spectrometric analysis and depends on the analyte's properties.

GC-MS (Gas Chromatography-Mass Spectrometry): this compound, with an estimated boiling point similar to related benzonitriles, is expected to have sufficient volatility and thermal stability for GC-MS analysis. sigmaaldrich.com Electron Ionization (EI) is the standard technique used in GC-MS, which typically produces a rich fragmentation pattern useful for structural elucidation and library matching. rsc.org

LC-MS (Liquid Chromatography-Mass Spectrometry): For less volatile samples or when analyzing reaction mixtures, LC-MS is preferred.

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules. This compound possesses a polar nitrile group that can be protonated in the positive ion mode to form the [M+H]⁺ ion, making it amenable to ESI analysis. rsc.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for moderately polar and less volatile compounds than those analyzed by ESI. It would also be an effective ionization method for this compound, often resulting in strong signals for the protonated molecule.

Infrared (IR) and Raman Spectroscopy

Detailed experimental and theoretical studies on the infrared and Raman spectra of this compound are not currently available in published literature. Such an analysis would be crucial for understanding the molecule's vibrational modes.

A comprehensive assignment of the characteristic vibrational frequencies for the functional groups within this compound (such as the C≡N stretch, C-O-C stretches of the ether, C-F stretch, and various modes of the cyclopropyl and benzene rings) would require dedicated spectroscopic studies. Without experimental data, a table of these frequencies cannot be accurately compiled.

Vibrational spectroscopy, particularly at low frequencies and with the aid of computational modeling, could potentially identify different conformers of this compound, likely arising from the orientation of the cyclopropoxy group relative to the benzonitrile (B105546) ring. However, no such conformational studies have been reported.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound has not been deposited in public crystallographic databases, such as the Cambridge Structural Database (CSD). Therefore, a detailed analysis of its solid-state structure is not possible.

An X-ray crystallographic study would provide precise measurements of bond lengths (e.g., C-C, C-N, C-O, C-F) and bond angles, offering definitive insight into the molecule's geometry in the solid state. This information is currently unavailable.

Analysis of the crystal packing would reveal the arrangement of molecules in the unit cell and identify any significant intermolecular interactions, such as dipole-dipole interactions, π-stacking, or weak hydrogen bonds, which govern the solid-state properties of the compound. This level of detail is contingent on obtaining a single crystal suitable for X-ray diffraction analysis.

Chiroptical Spectroscopy (if applicable for stereoisomers)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not have stereoisomers (enantiomers or diastereomers), and chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are not applicable.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques utilized for the stereochemical elucidation of chiral molecules. These methods measure the differential absorption of left and right-handed circularly polarized light (CD) and the rotation of the plane of polarized light as a function of wavelength (ORD), respectively. However, the application of these techniques is fundamentally dependent on the presence of chirality within a molecule, meaning the molecule must be non-superimposable on its mirror image.

The chemical structure of this compound is inherently achiral. It lacks any stereocenters, such as a carbon atom bonded to four different substituents, and it does not exhibit other forms of chirality like axial, planar, or helical chirality. The molecule possesses a plane of symmetry that bisects the benzonitrile ring and the cyclopropoxy group.

Due to this lack of chirality, this compound does not exhibit a Circular Dichroism or Optical Rotatory Dispersion spectrum. It does not rotate plane-polarized light, and it absorbs left and right-handed circularly polarized light equally. Consequently, there are no research findings or spectroscopic data tables related to CD and ORD studies for this specific compound, as such analyses are not applicable to achiral structures. Any investigation into the chiroptical properties of this compound would yield a null result.

Computational and Theoretical Studies of 3 Cyclopropoxy 4 Fluorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. For 3-Cyclopropoxy-4-fluorobenzonitrile, these calculations can elucidate its electronic structure, charge distribution, and aromatic character.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. sigmaaldrich.com A large gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity. sigmaaldrich.com

Computational methods like DFT are frequently used to calculate these orbital energies. schrodinger.comwestminster.ac.uk For substituted benzonitriles, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. The electron-donating or -withdrawing character of substituents can raise or lower the orbital energies, thereby tuning the HOMO-LUMO gap. scispace.com In this compound, the cyclopropoxy group is generally considered electron-donating, while the fluorine atom and the nitrile group are electron-withdrawing. chemistry.coach

Table 1: Representative Data for Molecular Orbital Analysis

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method/Basis Set |

| Benzene (B151609) | Value | Value | Value | Theoretical |

| 4-Fluorobenzonitrile (B33359) | Value | Value | Value | Theoretical |

| This compound | Estimated Value | Estimated Value | Estimated Value | Theoretical |

Note: Specific calculated values for these compounds would require dedicated DFT studies. The table illustrates the type of data generated from such analyses.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for nucleophilic and electrophilic attack. youtube.com

For this compound, the ESP map is expected to show a significant negative potential (typically colored red or orange) around the nitrogen atom of the nitrile group and the oxygen atom of the cyclopropoxy group, due to the high electronegativity of these atoms. The fluorine atom, also highly electronegative, would similarly create a region of negative potential. researchgate.net Conversely, the hydrogen atoms of the cyclopropyl (B3062369) group and the aromatic ring would exhibit a positive potential (typically colored blue). The distribution of potential across the aromatic ring itself will be complex, influenced by the competing electronic effects of the three different substituents. The strong electron-withdrawing nature of the nitrile and fluoro groups would tend to create a more positive potential on the ring, while the donating cyclopropoxy group would counteract this effect to some extent.

Aromaticity Indices and Ring Current Effects

Aromaticity is a key concept in organic chemistry, describing the unusual stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. masterorganicchemistry.com While benzene is the archetypal aromatic compound, its aromaticity can be influenced by substituents. Several quantitative indices have been developed to measure aromaticity, including geometric ones like the Harmonic Oscillator Model of Aromaticity (HOMA), which assesses the uniformity of bond lengths, and magnetic ones like Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. nih.gov

In this compound, the benzene ring is the core of aromaticity. The substituents—fluoro, cyclopropoxy, and cyano—can perturb the delocalized π-electron system. Electron-withdrawing groups like cyano and fluoro can slightly decrease the aromatic character by pulling electron density from the ring, potentially causing minor variations in the carbon-carbon bond lengths. nih.gov The electron-donating cyclopropoxy group, through resonance, can increase electron density in the ring. The net effect on the aromaticity of the benzene ring in this compound would be a balance of these competing influences. Computational studies on monosubstituted benzenes have shown that strong electron-withdrawing or -donating groups can impact aromaticity indices, though the benzene ring generally maintains a high degree of aromatic character. nih.gov

Conformational Analysis and Energy Landscape Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Mapping the energy landscape reveals the relative stabilities of these conformers and the energy barriers between them.

Rotational Barriers and Preferred Conformations of the Cyclopropoxy Group

The orientation of the cyclopropoxy group relative to the plane of the benzene ring is a key conformational feature of this compound. Rotation around the C(ring)-O bond is not free and is associated with an energy barrier. Computational methods can map the potential energy surface as a function of the dihedral angle describing this rotation. mdpi.com

Studies on similar aryl-ether systems show that the preferred conformation often involves the plane of the ether linkage being close to coplanar with the aromatic ring to maximize electronic stabilization. However, for a cyclopropoxy group, steric interactions between the cyclopropyl hydrogens and the ortho-substituent (in this case, the hydrogen at position 2 and the nitrile group at position 3) play a significant role. The rotational barrier is the energy difference between the most stable (low-energy) conformation and the least stable (high-energy) transition state. rsc.org DFT calculations are a common tool for determining these barriers. biomedres.us The magnitude of the rotational barrier reflects the degree of steric hindrance and electronic interactions.

Table 2: Hypothetical Rotational Energy Profile Data

| Dihedral Angle (Ring-O-C-H) | Relative Energy (kcal/mol) | Conformation |

| 0° | Value | Eclipsed (Transition State) |

| ~60° | Value | Gauche (Energy Minimum) |

| 120° | Value | Eclipsed (Transition State) |

| 180° | Value | Anti (Energy Minimum/Maximum) |

Note: This table represents a simplified, hypothetical energy profile. Actual calculations would provide precise angles and energies for the stable conformers and transition states.

Aromatic Ring Puckering and Substituent Effects

The benzene ring is inherently planar due to its sp² hybridized carbon atoms and aromatic nature. nist.gov Significant puckering, as seen in cyclohexane, does not occur. However, substituents can cause minor deviations from perfect planarity. The electronic and steric properties of the substituents influence the geometry of the aromatic ring.

Substituents affect the reactivity and electron density of the aromatic ring through inductive and resonance effects. chemistry.coach

Fluorine: Exerts a strong electron-withdrawing inductive effect due to its high electronegativity, but a weaker electron-donating resonance effect. chemistry.coach

Cyano Group (-CN): Strongly electron-withdrawing through both induction and resonance.

Cyclopropoxy Group (-O-c-Pr): The oxygen atom is electron-withdrawing inductively but electron-donating through resonance. The cyclopropyl group itself can also donate electron density to the attached oxygen and the ring.

These substituent effects are additive and position-dependent. In this compound, the interplay of these effects governs the electron density at each position on the ring, which in turn dictates its reactivity towards, for example, electrophilic aromatic substitution. youtube.com While the ring itself will remain essentially flat, these electronic interactions can lead to very small changes in bond lengths and angles within the benzene ring. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the mechanisms of chemical reactions. nih.govmdpi.com By modeling the interactions between molecules at an electronic level, researchers can map out the most likely pathways for a reaction to proceed.

The elucidation of reaction pathways involves identifying the sequence of elementary steps through which reactants are converted into products. For a molecule like this compound, this could involve various reaction types, such as nucleophilic aromatic substitution or reactions involving the nitrile group.

DFT calculations can be used to explore different potential pathways. For instance, in a hypothetical reaction, two competing pathways, Path A and Path B, could be proposed. By calculating the potential energy surface for each pathway, scientists can identify the transition states (the highest energy points along the reaction coordinate) and any intermediates. The pathway with the lowest activation energy barrier is generally the most favored.

Consider a hypothetical reaction involving the modification of the cyclopropoxy group. The energy profile might reveal a stepwise mechanism involving the formation of an intermediate, as opposed to a concerted, one-step process. The relative energies of the reactants, transition states, intermediates, and products provide a detailed energetic map of the reaction. For example, a reaction might be found to be exothermic, meaning the products are at a lower energy level than the reactants, which is a thermodynamically favorable outcome.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -15.2 |

This table illustrates the type of data generated from DFT calculations to describe a reaction pathway. The values are hypothetical.

Beyond the energy profile, DFT calculations can provide quantitative kinetic and thermodynamic parameters. mdpi.comscirp.org These parameters are essential for understanding the rate and feasibility of a reaction under different conditions.

Kinetic Parameters: The activation energy (Ea) derived from the calculated energy of the transition state is a key kinetic parameter. A lower activation energy implies a faster reaction rate. By applying transition state theory, the rate constant (k) can also be estimated.

Thermodynamic Parameters: Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated from the vibrational frequencies and electronic energies of the optimized molecular structures. scirp.org A negative ΔG indicates a spontaneous reaction. These parameters can also be calculated at different temperatures to understand the temperature dependence of the reaction's spontaneity.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound at 298.15 K

| Parameter | Value |

| Activation Energy (Ea) | 25.3 kcal/mol |

| Enthalpy of Reaction (ΔH) | -16.5 kcal/mol |

| Entropy of Reaction (ΔS) | -5.2 cal/mol·K |

| Gibbs Free Energy of Reaction (ΔG) | -14.9 kcal/mol |

This table provides examples of kinetic and thermodynamic data that can be derived from DFT calculations. The values are hypothetical.

Molecular Modeling and Simulation (Non-Biological Interaction Focus)

Molecular modeling and simulations are used to study the behavior of molecules in different environments, providing insights that complement the analysis of reaction mechanisms.

The choice of solvent can significantly influence the rate, and sometimes even the mechanism, of a chemical reaction. springernature.comeasychair.org Computational models can simulate these solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's structure and energy. For this compound, a polar solvent might stabilize charged intermediates or transition states, thereby altering the reaction's energy profile. researchgate.net

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can play a crucial role in the reaction mechanism. researchgate.net

Studies on similar molecules have shown that the activation energies and the exothermic character of reactions can be influenced by the polarity of the solvent. researchgate.net For instance, a polar solvent could lower the activation energy of a reaction involving a polar transition state.

In the context of catalysis or bimolecular reactions, understanding how molecules orient themselves with respect to each other is crucial. Molecular docking and other modeling techniques can predict the most stable "binding poses" or pre-reaction complexes.

For a reaction involving this compound and another reactant, computational methods can explore various possible orientations and calculate the interaction energies for each. This analysis can reveal the most favorable geometry for the reaction to occur, which is often the one that leads to the transition state with the lowest energy. These studies can identify key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the pre-reaction complex and guide the reactants into the correct orientation for the reaction. For example, in cycloaddition reactions, the specific orientation of the interacting molecules determines the stereochemistry of the product. pku.edu.cn

Structure Function and Structure Property Relationships in 3 Cyclopropoxy 4 Fluorobenzonitrile Derivatives

Influence of Structural Modifications on Chemical Reactivity

The reactivity of 3-Cyclopropoxy-4-fluorobenzonitrile is governed by the interplay of electronic and steric factors arising from its constituent functional groups: the cyclopropoxy group, the fluorine atom, and the nitrile group, all attached to a central benzene (B151609) ring.

Electronic and Steric Effects of Substituents on Aromaticity and Nitrile Reactivity

The chemical behavior of the benzene ring and the nitrile group in this compound derivatives is significantly influenced by the electronic effects of its substituents. The fluorine atom and the nitrile group are electron-withdrawing groups, which decrease the electron density of the aromatic ring. lumenlearning.comopenstax.org Conversely, the cyclopropoxy group, like other alkoxy groups, is an electron-donating group through resonance, where the oxygen's lone pairs can be delocalized into the ring. hrpatelpharmacy.co.in This donation partially counteracts the withdrawing effects of the other substituents.

The reactivity of the nitrile group is also subject to these electronic effects. Electron-withdrawing groups on the benzene ring can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity towards nucleophiles.

Steric effects also play a crucial role. wikipedia.org Bulky substituents introduced onto the aromatic ring can hinder the approach of reactants to adjacent sites, a phenomenon known as steric hindrance. youtube.com This can influence the regioselectivity of reactions, favoring substitution at less sterically crowded positions. For instance, the placement of a large group ortho to the cyclopropoxy group could impede reactions at that site.

Impact of Cyclopropane (B1198618) Ring Strain on Overall Reactivity

The cyclopropane ring in the cyclopropoxy group is characterized by significant ring strain, which profoundly impacts its chemical reactivity. ontosight.ai This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). Consequently, cyclopropanes can undergo ring-opening reactions more readily than larger cycloalkanes.

Rational Design Principles for Modified this compound Analogues

The targeted synthesis of modified this compound analogues with enhanced chemical properties relies on a deep understanding of structure-property relationships and the strategic selection of synthetic routes.

Targeted Chemical Property Enhancement

The rational design of analogues allows for the fine-tuning of specific chemical properties. For instance, to enhance thermal stability, one might introduce substituents that increase intermolecular forces, such as hydrogen bonding or dipole-dipole interactions. The introduction of polar functional groups like hydroxyl or amino groups could increase the solubility of the molecule in polar solvents.

For applications in materials science, modifications can be designed to alter photophysical properties. rsc.orgnih.gov The introduction of chromophores or auxochromes can shift the absorption and emission spectra of the molecule. The principles of rational design are also employed to create polymers with specific conducting properties by incorporating units like benzonitrile (B105546) derivatives. escholarship.org

Table 1: Hypothetical Modifications of this compound for Targeted Property Enhancement

| Target Property | Proposed Modification | Rationale |

| Increased Thermal Stability | Introduction of an amide group at the 5-position | The amide group can participate in intermolecular hydrogen bonding, leading to a more stable crystal lattice. |

| Enhanced Aqueous Solubility | Sulfonation of the aromatic ring | The sulfonic acid group is highly polar and can ionize, significantly increasing water solubility. |

| Altered Photophysical Properties | Introduction of a nitro group at the 6-position | The nitro group is a strong electron-withdrawing group and a chromophore, which can lead to a red-shift in the UV-Vis absorption spectrum. |

This table is for illustrative purposes and the described effects are based on general chemical principles.

Relationships between Synthetic Route and Product Structure

The final structure of a modified this compound analogue is intrinsically linked to the synthetic route chosen. The regioselectivity of reactions is a key consideration. For example, in electrophilic aromatic substitution reactions, the existing substituents will direct incoming groups to specific positions on the benzene ring. hrpatelpharmacy.co.in

The synthesis of substituted benzonitriles can be achieved through various methods, including the cyanation of aryl halides or the dehydration of benzamides. The choice of starting materials and reagents will dictate the possible modifications. For instance, starting with a different difluorobenzonitrile isomer would lead to a different final product. The synthesis of complex derivatives may require multi-step sequences, where the order of reactions is crucial to obtaining the desired isomer. nih.govillinois.edu The steric and electronic properties of substituents on the starting materials can also influence reaction outcomes and yields. acs.orgacs.orgnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Non-Biological Parameters)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their activities or properties. core.ac.uk These models are built on the principle that the properties of a chemical are a function of its molecular structure. For non-biological parameters, QSPR models can be developed to predict properties such as boiling point, melting point, solubility, and thermal stability.

The development of a QSPR model for this compound derivatives would involve several steps:

Data Set Generation: A series of analogues would be synthesized, and their relevant physicochemical properties measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the measured property.

Model Validation: The predictive power of the model would be assessed using statistical techniques to ensure its reliability. nih.gov

Table 2: Hypothetical QSPR Data for this compound Analogues

| Compound | Modification | Molecular Weight ( g/mol ) | LogP (Calculated) | Polar Surface Area (Ų) | Predicted Boiling Point (°C) |

| 1 | None | 177.19 | 2.5 | 33.1 | 250 |

| 2 | 5-Nitro | 222.19 | 2.6 | 78.9 | 310 |

| 3 | 6-Amino | 192.21 | 1.8 | 59.1 | 285 |

| 4 | 2-Methyl | 191.22 | 2.9 | 33.1 | 260 |

This table presents hypothetical data to illustrate the concept of a QSPR model. The predicted boiling points are not experimental values.

Such models can be invaluable in the rational design of new this compound derivatives with desired non-biological properties, reducing the need for extensive experimental synthesis and testing.

Predictive Models for Chemical Reaction Outcomes or Selectivity

Once a set of relevant molecular descriptors has been established, predictive models can be developed to forecast the outcomes or selectivity of chemical reactions involving this compound derivatives. These models are particularly valuable in synthetic chemistry for optimizing reaction conditions and predicting the feasibility of new reactions.

A key reaction for this class of compounds is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the fluorine atom on the benzonitrile ring. The reactivity and regioselectivity of this reaction are highly dependent on the electronic nature of the aromatic ring and any substituents present. Predictive models can help to quantify these relationships.

Model Development and Application

The development of a predictive model generally follows these steps:

Data Collection: A dataset of reactions is compiled, including the structures of the this compound derivatives, the reacting nucleophiles, the reaction conditions, and the measured outcome (e.g., reaction yield, rate constant, or product ratio).

Descriptor Calculation: As described in the previous section, a comprehensive set of molecular descriptors is calculated for all reactants.

Model Building: A mathematical relationship is established between the descriptors (independent variables) and the reaction outcome (dependent variable). Common modeling techniques include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the outcome to a combination of the most influential descriptors.

Partial Least Squares (PLS): A technique similar to MLR but more suitable for datasets with a large number of correlated descriptors.

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forests, or Artificial Neural Networks (ANN) can capture complex, non-linear relationships. For instance, k-Nearest Neighbor (kNN) methods can be used in 3D-QSAR to build predictive models.

Example of a Predictive Model

For predicting the reaction yield of an SNAr reaction on a series of this compound derivatives with a given nucleophile, a hypothetical MLR model might look like this:

Yield (%) = β₀ + β₁(LUMO) + β₂(TPSA) + β₃*(Steric_Descriptor_R)

Where:

β₀ is the regression constant.

β₁, β₂, and β₃ are the coefficients for the LUMO energy, Topological Polar Surface Area, and a steric descriptor for the substituent 'R', respectively.

A negative coefficient for LUMO (β₁) would indicate that a lower LUMO energy (stronger electrophilicity) leads to a higher yield, which is chemically intuitive for an SNAr reaction.

Predicting Selectivity

In cases where a reaction can lead to multiple products (e.g., substitution at different positions), predictive models can be trained to predict the selectivity. This is often treated as a classification problem, where the model predicts which product will be major. For example, computational studies using DFT can be employed to calculate the activation energies for different reaction pathways, and these calculated energies can then be used as descriptors in a model to predict the most favorable outcome.

Research Findings Context

Future Research Directions and Unexplored Avenues for 3 Cyclopropoxy 4 Fluorobenzonitrile Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-Cyclopropoxy-4-fluorobenzonitrile typically involves the etherification of a phenolic precursor with a cyclopropyl (B3062369) halide or the nucleophilic aromatic substitution of a difluoro- or nitro-substituted benzonitrile (B105546). While effective, these methods can often be improved in terms of efficiency, sustainability, and scalability.

Exploration of Unconventional Catalytic Systems

Future research could focus on the development of unconventional catalytic systems to streamline the synthesis of this compound. The formation of the cyclopropoxy ether linkage is a key step that could be optimized. While traditional Williamson ether synthesis conditions are often employed, they can necessitate harsh bases and high temperatures.

The use of nickel-based catalysts, for instance, has shown promise in the activation of otherwise unreactive C(aryl)-O bonds, which could open new pathways for the synthesis of aryl ethers. acs.org Research into nickel-catalyzed cross-coupling reactions could lead to milder and more efficient methods for introducing the cyclopropoxy group onto the aromatic ring. acs.org Furthermore, the development of chiral ferrocenyl phosphine (B1218219) ligands in conjunction with transition metals could offer enantioselective synthetic routes, a currently unexplored area for this compound. wikipedia.org

| Catalyst Type | Potential Advantage | Relevant Research Area |

| Nickel-based catalysts | Milder reaction conditions for C-O bond formation | Cross-coupling of aryl ethers acs.org |

| Palladium with chiral ligands | Enantioselective synthesis | Asymmetric catalysis |

| Copper-catalyzed carbene transfer | Direct cyclopropanation | Synthesis of cyclopropane (B1198618) derivatives organic-chemistry.org |

Application of Flow Chemistry and Microreactor Technology

The adoption of flow chemistry and microreactor technology presents a significant opportunity for the synthesis of this compound. These technologies offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher purity, and safer reaction conditions. youtube.com

Continuous-flow processes have been successfully applied to the synthesis of benzonitrile and its derivatives, demonstrating increased catalyst productivity and overcoming issues like catalyst deactivation. rsc.org For the synthesis of this compound, a flow-based approach could facilitate the handling of potentially hazardous reagents and intermediates, as well as enable seamless multi-step syntheses in a "telescoped" manner. youtube.com The precise control offered by microreactors is particularly advantageous for exothermic reactions or when dealing with unstable intermediates, which could be relevant in the functionalization of the nitrile or cyclopropyl group. beilstein-journals.org

Expansion of Chemical Transformations and Reactivity Profiles

The reactivity of this compound is largely dictated by its three key functional groups: the nitrile, the cyclopropoxy ring, and the fluorinated aromatic core. A deeper understanding and expansion of the reactivity of these groups will be crucial for the development of new derivatives with unique properties.

Discovery of New Reaction Pathways for the Nitrile and Cyclopropoxy Groups

The nitrile group is a versatile functional handle that can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. While standard transformations are likely applicable, research into novel, selective methods for the functionalization of the nitrile in the presence of the cyclopropoxy and fluoro substituents is warranted. For instance, exploring enzymatic or chemoenzymatic transformations could offer highly selective routes to chiral amines or amides.

The cyclopropoxy group, while generally stable, can undergo ring-opening reactions under specific conditions, providing access to a different class of compounds. Research into the selective activation and ring-opening of the cyclopropyl ring in this compound could lead to the synthesis of novel linear or rearranged scaffolds. The development of donor-acceptor cyclopropane chemistry could also be a fruitful avenue, where the electron-donating cyclopropoxy group and the electron-withdrawing nitrile group could facilitate unique cycloaddition or rearrangement reactions. nih.gov

Chemo- and Regioselective Functionalization Strategies

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitrile group and the fluorine atom. However, the directing effects of the cyclopropoxy and fluoro groups can lead to a mixture of products in electrophilic aromatic substitution reactions.

Future research should focus on developing highly chemo- and regioselective functionalization strategies. This could involve the use of sterically demanding catalysts or directing groups to control the position of substitution on the aromatic ring. For example, in Friedel-Crafts acylation, the choice of Lewis acid and reaction conditions can significantly influence the regiochemical outcome. byjus.com The development of methods for the selective functionalization at the positions ortho or meta to the existing substituents would greatly expand the chemical space accessible from this starting material.

Advanced Computational Approaches for Discovery and Prediction

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules and reactions. For this compound, computational approaches can be employed to predict its properties, understand its reactivity, and guide the design of new synthetic routes and functionalized derivatives.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, providing insights into its reactivity and the most likely sites for electrophilic and nucleophilic attack. nih.gov This information can be invaluable for predicting the outcomes of reactions and for designing experiments to achieve specific chemo- and regioselectivities.

Furthermore, computational screening of virtual libraries of derivatives of this compound could be used to identify compounds with desired properties, such as specific biological activities or material characteristics. Molecular docking simulations could predict the binding of these derivatives to biological targets, while quantum mechanical calculations could be used to predict their electronic and optical properties. This in silico approach can significantly reduce the time and resources required for the discovery of new functional molecules based on the this compound scaffold.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties nih.gov |

| Molecular Docking | Prediction of binding affinity to biological targets |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving the compound |

| Virtual Screening | Identification of derivatives with desired properties |

Integration of Machine Learning in Reaction Outcome Prediction

The synthesis of complex molecules like this compound and its derivatives often involves multi-step processes where yields and side products can be unpredictable. Machine learning (ML) offers a powerful tool to navigate this complexity. ML models, particularly neural networks, can be trained on vast datasets of chemical reactions to predict the outcomes of new, unseen reactions with increasing accuracy. rjptonline.orgnih.govrsc.org

For the synthesis of this compound, which can be prepared from 3,4-difluorobenzonitrile (B1296988) and cyclopropylmagnesium bromide, ML models could be employed to optimize reaction conditions such as temperature, solvent, and catalyst choice to maximize yield and minimize the formation of impurities. nih.govevitachem.com Furthermore, as new reactions involving this scaffold are explored, ML can accelerate the discovery of efficient synthetic routes to novel derivatives. By analyzing the electronic and steric effects of the cyclopropoxy and fluoro substituents, these models can predict the most likely sites for further functionalization and the reagents that would be most effective. nih.gov

Table 1: Potential Applications of Machine Learning in the Synthesis of this compound Derivatives

| Application Area | Machine Learning Approach | Potential Impact |